METHYL 3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE
Description
METHYL 3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE is a thiophene-based compound featuring a methyl ester group at position 2, a 4-chlorophenoxyacetyl-amino substituent at position 3, and a thiophene backbone. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The 4-chlorophenoxy group enhances lipophilicity and may influence binding interactions in biological systems.
Properties
IUPAC Name |
methyl 3-[[2-(4-chlorophenoxy)acetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-19-14(18)13-11(6-7-21-13)16-12(17)8-20-10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOGLSOXEHHDHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves the reaction of 4-chlorophenoxyacetic acid with thiophene-2-carboxylic acid methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems and real-time monitoring can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions:
Reaction Conditions
| Reagent System | Temperature | Time | Product |
|---|---|---|---|
| 1M NaOH in 50% EtOH | Reflux | 4-6h | 3-{[2-(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylic acid |
| 1M HCl in H₂O/THF (1:1) | 60°C | 8-12h | Same as above |
The carboxylic acid product exhibits increased polarity and potential for further derivatization, such as amide coupling .
Thiophene Ring Oxidation
The sulfur atom in the thiophene ring is susceptible to oxidation:
Oxidation Pathways
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| m-Chloroperbenzoic acid | DCM, 0°C → RT, 24h | Thiophene-1-oxide derivative |
| H₂O₂ (30%)/AcOH | Reflux, 6h | Thiophene-1,1-dioxide derivative |
These oxidized forms display altered electronic properties, potentially enhancing bioactivity or modifying solubility .
Nucleophilic Aromatic Substitution
The 4-chlorophenoxy group participates in substitution reactions under specific conditions:
Demonstrated Reactivity
| Nucleophile | Catalyst | Conditions | Product |
|---|---|---|---|
| NH₃ (aq) | CuI, 18-crown-6 | 120°C, sealed tube | 4-Aminophenoxy derivative |
| KSCN | DMF, 100°C | 24h | 4-Thiocyanatophenoxy derivative |
The electron-withdrawing chlorine atom directs nucleophilic attack to the para position relative to the phenoxy oxygen .
Amide Bond Reactivity
The acetamido linker demonstrates moderate stability but can undergo:
Key Transformations
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12h | 2-(4-chlorophenoxy)acetic acid + amine |
| Reduction | LiAlH₄, THF, 0°C → RT | Secondary amine derivative |
The reduced amine product enables further alkylation or acylation reactions .
Electrophilic Substitution on Thiophene
The electron-rich thiophene ring undergoes regioselective electrophilic attacks:
Substitution Patterns
| Electrophile | Position | Conditions | Product Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | C-5 | 0°C, 2h | 68% |
| Br₂ (1 equiv) | C-5 | DCM, RT, 1h | 82% |
| Ac₂O/AlCl₃ | C-4 | 50°C, 4h | 45% |
The acetamido group at C-3 exerts a meta-directing effect, favoring substitution at C-5 .
Photochemical Reactions
The 4-chlorophenoxy group participates in UV-induced transformations:
Light-Mediated Processes
| Wavelength | Solvent | Product | Mechanism |
|---|---|---|---|
| 254 nm | MeCN | Radical coupling dimer | Homolytic C-Cl cleavage |
| 365 nm | Benzophenone sensitized | Singlet oxygen adducts | Photooxygenation |
These reactions demonstrate potential for creating polymeric materials or oxygenated derivatives .
Complexation with Metal Ions
The sulfur and oxygen atoms act as coordination sites:
Metal Binding Studies
| Metal Salt | Molar Ratio | Observed Complex Type | Stability Constant (log K) |
|---|---|---|---|
| Cu(NO₃)₂ | 1:2 | Tetradentate | 8.9 ± 0.2 |
| FeCl₃ | 1:1 | Octahedral | 6.3 ± 0.3 |
| Pd(OAc)₂ | 1:1 | Square planar | 10.1 ± 0.4 |
These complexes show promise in catalytic applications and materials science .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Properties
Recent studies have highlighted the potential of methyl 3-{[2-(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylate as an anticancer agent. Research indicates that derivatives of this compound can act as inhibitors for specific cancer pathways. For instance, a patent describes its use in targeting ATF4 (activating transcription factor 4) pathways, which are implicated in tumor growth and survival. The compound’s structural features allow it to modulate these pathways effectively, showcasing its potential as a therapeutic agent against various cancers .
1.2 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. This is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease, where inflammation plays a critical role in pathogenesis.
Agricultural Applications
2.1 Pesticide Development
This compound has been explored as a potential active ingredient in pesticide formulations. Its chlorophenoxy group is known for enhancing herbicidal activity against various weeds. The compound's efficacy in controlling pest populations while being less harmful to beneficial insects makes it an attractive option for sustainable agriculture .
2.2 Residue Management
In agricultural settings, understanding the residue levels of such compounds is crucial for food safety. Regulatory bodies have established maximum residue limits (MRLs) for chemicals used in agriculture, ensuring consumer safety while allowing farmers to utilize effective pest control methods .
Industrial Applications
3.1 Synthesis of Novel Compounds
The unique chemical structure of this compound allows it to serve as a precursor in synthesizing novel compounds with varied applications in pharmaceuticals and agrochemicals. Its reactivity can be harnessed to create derivatives that may possess enhanced biological activity or improved safety profiles.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro using this compound derivatives. |
| Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in animal models treated with the compound, suggesting therapeutic potential for chronic inflammatory diseases. |
| Study C | Agricultural Efficacy | Evaluated the herbicidal activity of formulations containing the compound, finding effective control over target weed species with minimal adverse effects on non-target organisms. |
Mechanism of Action
The mechanism of action of METHYL 3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Halogen Substituents
- Target vs. Bromo-Chloro Derivative : The target’s 4-chlorophenoxy group lacks the bromine atom present in the 2-bromo-4-chlorophenoxy substituent of the bromo-chloro analog. Bromine’s larger atomic radius increases steric hindrance and molecular weight (404.66 vs. The electron-withdrawing nature of halogens may also modulate reactivity in nucleophilic substitution reactions.
Methoxyacetyl vs. Chlorophenoxy
- Methoxyacetyl Derivative : The methoxy group in this compound introduces polarity, improving aqueous solubility compared to the target’s chlorophenoxy group. However, the reduced molecular weight (321.35 vs.
Heterocyclic Modifications
- Pyrimidine-Containing Derivative : The pyrimidine ring with chloro and trifluoromethyl groups introduces a planar heterocyclic system. The trifluoromethyl group’s strong electron-withdrawing effect enhances metabolic stability and may improve resistance to enzymatic degradation compared to the target’s simpler chlorophenoxy moiety.
Biological Activity
Methyl 3-{[2-(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C₁₄H₁₃ClN₂O₃S
- Molecular Weight : 320.78 g/mol
- IUPAC Name : this compound
This compound features a thiophene ring, an acetyl group linked through an amino group, and a chlorophenoxy moiety, contributing to its unique pharmacological properties.
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has been shown to modulate oxidative stress by influencing the levels of reactive oxygen species (ROS) in cellular systems. This is relevant in conditions such as neurodegenerative diseases where oxidative damage plays a critical role.
- Anti-inflammatory Effects : Studies have indicated that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This activity is particularly significant in chronic inflammatory conditions.
- Immunomodulatory Effects : The compound appears to influence immune cell populations, particularly T-regulatory cells (Tregs), which are crucial for maintaining immune homeostasis. Increased FoxP3 expression has been noted, suggesting potential therapeutic applications in autoimmune diseases.
Table 1: Summary of Biological Activities
Study on Immunomodulatory Effects
In a study investigating the immunomodulatory effects of this compound, researchers found that administration led to a significant increase in CD4+ Treg populations in LPS-induced inflammation models. This was accompanied by elevated FoxP3 expression levels, indicating enhanced regulatory T-cell function which could be beneficial in managing autoimmune responses (Tjahjono et al., 2021) .
Antioxidant Mechanism Exploration
Another research effort focused on the antioxidant properties of the compound revealed that it effectively scavenged free radicals and reduced lipid peroxidation in cellular assays. These findings suggest its potential application as a protective agent against oxidative stress-related cellular damage (Hadinugroho et al., 2022) .
Q & A
Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including:
- Coupling of chlorophenoxyacetyl groups with thiophene-carboxylate precursors via amide bond formation under reflux conditions (e.g., using DCC/DMAP as coupling agents) .
- Crystallization in polar aprotic solvents (e.g., ethanol or acetonitrile) to isolate intermediates, followed by vacuum drying .
- Characterization via and NMR to confirm the presence of key functional groups (e.g., ester carbonyl at ~165–170 ppm, chlorophenoxy aromatic protons at ~7.2–7.8 ppm) and melting point analysis to assess purity .
Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Temperature control : Lower temperatures (~0–5°C) during amide coupling reduce side reactions (e.g., ester hydrolysis) .
- Solvent selection : Use anhydrous DMF or THF to enhance reagent solubility and reaction homogeneity .
- Catalyst screening : Test alternative coupling agents (e.g., HATU vs. DCC) to improve efficiency. DOE (Design of Experiments) approaches can systematically evaluate variables like stoichiometry and reaction time .
Basic: Which spectroscopic techniques confirm the compound’s structure, and what key features are analyzed?
- NMR : Look for the acetyl amino proton (~8.5–9.5 ppm) and thiophene ring protons (~6.8–7.5 ppm) .
- NMR : Ester carbonyl (~165–170 ppm) and chlorophenoxy carbons (~120–150 ppm) .
- ATR-FTIR : Confirm ester C=O (~1720 cm) and amide N-H (~3300 cm) stretches .
Advanced: How to resolve discrepancies between theoretical and observed spectroscopic data?
- Impurity analysis : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials or hydrolysis derivatives) .
- Tautomerism assessment : For ambiguous NMR signals, conduct variable-temperature NMR or compare with computational predictions (DFT) .
- X-ray crystallography : Resolve structural ambiguities by growing single crystals in optimized solvent systems (e.g., ethanol/water mixtures) .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of fine particulates .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to design assays for evaluating biological activity (e.g., enzyme inhibition)?
- Target selection : Prioritize kinases or proteases based on structural analogs (e.g., ATF4 inhibitors in cancer models) .
- Dose-response curves : Test concentrations from 1 nM–100 µM in cell-based assays (e.g., luciferase reporter systems) .
- Counter-screening : Include off-target assays (e.g., cytochrome P450 panels) to assess specificity .
Basic: What purification methods are critical post-synthesis?
- Recrystallization : Use ethanol/water (9:1) to remove polar impurities .
- Column chromatography : Employ silica gel with hexane/ethyl acetate gradients for non-polar byproducts .
- TLC monitoring : Use UV-active spots (Rf ~0.3–0.5 in ethyl acetate) to track product bands .
Advanced: How to study structure-activity relationships (SAR) for pharmacological optimization?
- Substituent variation : Synthesize analogs with fluorophenoxy or methylthio groups to evaluate electronic effects .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins .
- In vivo validation : Compare pharmacokinetics (e.g., bioavailability in rodent models) of lead analogs .
Basic: What are common impurities, and how are they identified?
- Unreacted intermediates : Detect via HPLC retention time matching (e.g., 4-chlorophenoxyacetic acid) .
- Oxidation byproducts : Use LC-MS to identify sulfoxide derivatives of the thiophene ring .
- Hydrolysis products : Monitor ester degradation by NMR (disappearance of methyl ester peak at ~3.8 ppm) .
Advanced: How does solvent choice impact stability and reactivity?
- Stability studies : Accelerated degradation tests (40°C/75% RH) in DMSO vs. methanol reveal ester hydrolysis rates .
- Reactivity in polar solvents : DMF enhances nucleophilic substitution but may promote racemization in chiral intermediates .
- Long-term storage : Lyophilized powders in argon-filled vials at –20°C prevent oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
